6-(2,4-Difluorophenoxy)hexane-1-thiol

Beschreibung

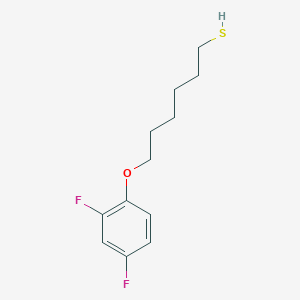

6-(2,4-Difluorophenoxy)hexane-1-thiol is a thiol-functionalized compound characterized by a hexane backbone with a 2,4-difluorophenoxy group at the sixth carbon and a terminal thiol (-SH) group. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Eigenschaften

IUPAC Name |

6-(2,4-difluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-16/h5-6,9,16H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHUHFMCFQYDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4- vs. 2,6-Difluorophenoxy Derivatives

A key structural analog is 6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1), which differs only in the fluorine substitution pattern on the phenoxy ring (2,6- vs. 2,4-difluoro). This positional isomerism influences steric and electronic properties:

- Steric Effects : The 2,6-isomer may exhibit greater steric hindrance around the oxygen atom, affecting reactivity in coupling reactions or surface binding .

| Compound | CAS Number | Fluorine Positions | Key Properties/Applications |

|---|---|---|---|

| 6-(2,4-Difluorophenoxy)hexane-1-thiol | 1515568-77-0 | 2,4 | Discontinued; SAMs potential |

| 6-(2,6-Difluorophenoxy)hexane-1-thiol | 885949-95-1 | 2,6 | Sterically hindered; limited data |

Thiolated Azobenzene Derivatives

Compounds like (E)-6-(4-(phenyldiazenyl)phenoxy)hexane-1-thiol (HS-C6AZO) and its chlorinated analog (E)-6-(4-((4-chlorophenyl)diazenyl)phenoxy)hexane-1-thiol (HS-C6AZO-Cl) share the hexane-thiol backbone but feature photochromic azo groups. These differences highlight:

- Functional Group Impact: The azo group enables light-responsive behavior, making HS-C6AZO derivatives suitable for optoelectronic applications. In contrast, the difluorophenoxy group in this compound lacks this photosensitivity but may offer superior thermal or chemical stability .

- Surface Interactions: Both compounds form self-assembled monolayers (SAMs) on gold due to the thiol group, but the difluorophenoxy moiety may alter dipole interactions or packing density compared to bulkier azo substituents .

Pharmaceutical Analogs with Difluorophenoxy Groups

- Bioactivity: The 2,4-difluorophenoxy group is often employed to enhance metabolic stability and binding affinity in drug candidates, as seen in kinase inhibitors targeting enzymatic active sites .

- Synthetic Flexibility: The thiol group in this compound allows for conjugation reactions (e.g., gold surface binding), whereas pharmaceutical analogs prioritize heterocyclic coupling (e.g., Suzuki-Miyaura reactions in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.